N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a benzothiophene core, and various functional groups such as chloro and fluoro substituents. The unique arrangement of these groups contributes to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetNitric oxide synthase, inducible , which plays a crucial role in immune response and inflammation.
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its target to modulate its function
Result of Action
Similar compounds have shown anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific substituents, such as the chloro or fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl moieties .
Scientific Research Applications
Biology: It has shown promise in biological assays, particularly in the context of anticancer research.
Medicine: The compound’s potential as an anticancer agent is of significant interest.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: This compound shares the benzodioxole moiety and has been studied for its anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole group and have shown activity against various cancer cell lines.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the benzothiophene core, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO3S/c17-14-10-3-1-8(18)5-13(10)23-15(14)16(20)19-9-2-4-11-12(6-9)22-7-21-11/h1-6H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJFLKVVVZUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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